2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole
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Overview
Description
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole is a heterocyclic compound that features a unique structure combining dithiol and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole typically involves the condensation of appropriate dithiol and pyrrole precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-thione with a pyrrole derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dithiol or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the molecule .
Scientific Research Applications
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole exerts its effects is primarily through its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine
- Bis(ethylenedithio)tetrathiafulvalene
- Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate
Uniqueness
What sets 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole apart from similar compounds is its unique combination of dithiol and pyrrole moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
753478-52-3 |
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Molecular Formula |
C8H5NS4 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C8H5NS4/c1-2-11-7(10-1)8-12-5-3-9-4-6(5)13-8/h1-4,9H |
InChI Key |
CBNWESANRIYWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC3=CNC=C3S2)S1 |
Origin of Product |
United States |
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